1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both triazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in chemical reactions. The compound’s unique structure allows it to participate in various chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and involves the reaction of azides with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles . The imidazole ring can be introduced through various synthetic routes, often involving the reaction of glyoxal and ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. For instance, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been shown to be effective in producing triazole derivatives . The process may also involve crystallization steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the triazole or imidazole rings, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or imidazole rings .
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound also features triazole rings and is used in similar applications, such as catalysis and coordination chemistry.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their biological activity, including anticancer and antimicrobial properties.
Uniqueness: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to its combination of triazole and imidazole rings, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring structure enhances its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C7H10N6/c1-12-10-4-6(11-12)5-13-3-2-9-7(13)8/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
JOVZUHGWOKYAPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=CN=C2N |
Origin of Product |
United States |
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